molecular formula C9H7ClN2O B15208455 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B15208455
M. Wt: 194.62 g/mol
InChI Key: YPOMNDMIFJMLDH-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable pyrrole derivative in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but lacks the methyl and aldehyde groups.

    5-Chloro-1H-pyrrolo[2,3-b]pyridine: Different position of the chlorine atom and pyridine ring fusion.

    6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Similar structure but with a different substitution pattern.

Uniqueness

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for various applications in research and industry .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-8-2-3-11-4-6(8)7(5-13)9(12)10/h2-5H,1H3

InChI Key

YPOMNDMIFJMLDH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)C(=C1Cl)C=O

Origin of Product

United States

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